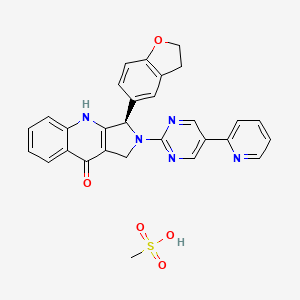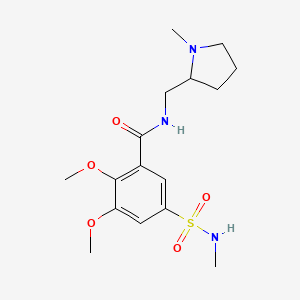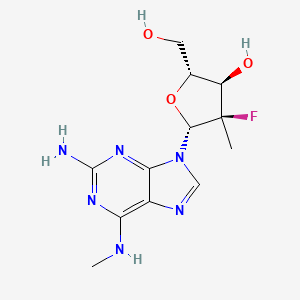
Choline magnesium trisalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Choline magnesium trisalicylate is a non-acetylated salicylate widely used as a nonsteroidal anti-inflammatory drug (NSAID). It is commonly employed to reduce pain and inflammation caused by conditions such as arthritis and to treat fever in adults . This compound is a combination of choline salicylate and magnesium salicylate, which work together to inhibit prostaglandin synthesis, thereby reducing inflammation, pain, and fever .
Preparation Methods
Choline magnesium trisalicylate can be synthesized through the reaction of choline chloride or bromide with alkaline salts of salicylic acid, such as sodium, potassium, or magnesium salicylate, in an ethanol environment . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, followed by purification and formulation into various dosage forms such as tablets and oral liquids .
Chemical Reactions Analysis
Choline magnesium trisalicylate undergoes several types of chemical reactions, including:
Photodegradation: The compound is photolabile and can degrade upon exposure to light, forming various degradation products.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The major products formed from these reactions are typically salicylic acid derivatives and other related compounds .
Scientific Research Applications
Choline magnesium trisalicylate has a wide range of scientific research applications, including:
Mechanism of Action
Choline magnesium trisalicylate exerts its effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in the inflammatory response and pain signaling . By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, the compound acts on the hypothalamus heat-regulating center to reduce fever .
Comparison with Similar Compounds
Choline magnesium trisalicylate is unique among NSAIDs due to its combination of choline salicylate and magnesium salicylate, which provides effective anti-inflammatory and analgesic properties without affecting platelet aggregation . Similar compounds include:
Choline salicylate: Used as an analgesic, antipyretic, and antirheumatic agent.
Magnesium salicylate: An inorganic compound used as an antacid and in the treatment of peptic ulcers.
Aspirin (acetylsalicylic acid): A widely used NSAID that irreversibly inhibits COX enzymes and affects platelet aggregation.
This compound’s unique combination of salicylates provides a balanced profile of efficacy and safety, making it a valuable option for treating inflammatory conditions.
Properties
Key on ui mechanism of action |
Inhibits prostaglandin synthesis; acts on the hypothalamus heat-regulating center to reduce fever; blocks the generation of pain impulses |
|---|---|
CAS No. |
85169-11-5 |
Molecular Formula |
C26H29MgNO10 |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
magnesium;2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/3C7H6O3.C5H14NO.Mg/c3*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h3*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;;+1;+2/p-3 |
InChI Key |
FQCQGOZEWWPOKI-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)



![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B10826903.png)


![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B10826929.png)
![(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10826930.png)
![tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate](/img/structure/B10826938.png)




